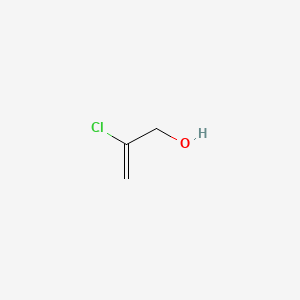

2-氯-2-丙烯-1-醇

描述

2-Chloro-2-propen-1-ol is a chemical compound with potential relevance in various scientific and industrial applications. Its structure, reactivity, and properties make it a subject of interest for research in organic chemistry and materials science.

Synthesis Analysis

The synthesis of related chloro- and propen-ol compounds typically involves reactions such as Claisen-Schmidt condensation and oxidative aminomercuration. For instance, compounds with similar structural features have been synthesized through base-catalyzed condensation reactions, highlighting the versatility of synthesis methods for chloro-propen-ols (Rasool et al., 2021).

Molecular Structure Analysis

The molecular structure and conformation of chloro-propen-ols and related compounds have been extensively studied using techniques like gas-phase electron diffraction and X-ray diffraction. These studies reveal detailed information about bond lengths, angles, and conformational preferences, contributing to a deeper understanding of the structural aspects of these molecules (Strand et al., 2009).

Chemical Reactions and Properties

2-Chloro-2-propen-1-ol and similar compounds participate in a range of chemical reactions, reflecting their rich chemical reactivity. These reactions include oxidative aminomercuration, which leads to the formation of complex organic structures with potential applications in synthesis and material science (Barluenga et al., 1986).

Physical Properties Analysis

The physical properties, including thermal behavior and stability of oligomers derived from chloro-propen-ols, have been analyzed using techniques like thermal gravimetry and differential scanning calorimetry. These studies provide insights into the thermal stability and glass transition temperatures of these compounds, which are crucial for their application in material science (Drzeżdżon et al., 2020).

Chemical Properties Analysis

The chemical properties of 2-Chloro-2-propen-1-ol and its derivatives, such as binding with DNA, urease inhibition, and antioxidant activities, have been explored through experimental and computational studies. These investigations provide valuable information on the interaction modes and biological activities of these compounds, supporting their potential in pharmaceutical and biochemical applications (Rasool et al., 2021).

科学研究应用

低聚催化剂:2-氯-2-丙烯-1-醇已被用作低聚过程中的单体。当使用铬(III)和氧钒(IV)配合物作为催化剂进行低聚时,其热稳定性得到了研究 (Drzeżdżon 等人,2020)。这些低聚物的热行为是通过热重分析和差示扫描量热法等方法确定的,这对于它们在材料科学中的应用至关重要。

配合物反应中的催化活性:使用带有 5-氨基吡啶-2-羧酸根阴离子的铬(III)配合物催化 2-氯-2-丙烯-1-醇的低聚反应,揭示了其催化性能 (Malinowski 等人,2020)。

分子结构和构象分析:已经对 2-氯-2-丙烯-1-醇及其衍生物进行了量子化学计算和气体电子衍射研究。这些研究对于理解影响其化学行为和潜在应用的分子结构和构象至关重要 (Strand 等人,2009)。

在聚烯烃生产中的作用:已经对 2-氯-2-丙烯-1-醇的低聚反应进行了研究,这是生产聚烯烃过程的一部分。这些聚合物广泛用于塑料生产,占全球生产的聚合物的很大一部分 (Drzeżdżon 等人,2022)。

新型催化剂开发:一项研究探索了新型催化剂 Cat-CrNP 的研制,该催化剂在 2-氯-2-丙烯-1-醇的低聚反应中表现出很高的催化活性。该催化剂的合成以具有成本效益和环境友好性而著称 (Malinowski 等人,2021)。

生物还原研究:在各种条件下研究了面包酵母对 2-氯-2-丙烯-1-醇衍生物的生物还原,提供了对药物和其他精细化学品对映选择性合成的见解 (Siqueira Filho 等人,2001)。

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under Flammable liquids, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity (single exposure). The target organs include the respiratory system .

未来方向

作用机制

Target of Action

It’s known to react with certain compounds to form different products .

Mode of Action

2-Chloro-2-propen-1-ol is reported to undergo photodissociation at 193nm to generate a CH2CCH2OH radical intermediate . It is also formed as a major product during the base-mediated reaction of 1,2,3-trichloropropane . Furthermore, it reacts with phosphorus trichloride to yield phosphorous esters, while with phosphoryl chloride it yields phosphoric ester .

Result of Action

Its ability to form a radical intermediate and react with other compounds to form different products suggests it may have various effects depending on the context of its use .

Action Environment

The action, efficacy, and stability of 2-Chloro-2-propen-1-ol can be influenced by various environmental factors. For instance, its photodissociation at 193nm suggests that exposure to light, particularly UV light, can affect its stability and action . Other factors such as temperature, pH, and the presence of other chemicals could also potentially influence its action.

属性

IUPAC Name |

2-chloroprop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO/c1-3(4)2-5/h5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSCXYTRISGREIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2073984 | |

| Record name | 2-Chloro-2-propen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5976-47-6 | |

| Record name | 2-Chloro-2-propen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5976-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloroallyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005976476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-2-propen-1-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508743 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-2-propen-1-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87536 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-2-propen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLORO-2-PROPEN-1-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V60IX5IR93 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(3aR,4R,5R,6aS)-5-hydroxy-4-(3-oxooct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B1199814.png)

![S-[(9a-Hydroxy-4,4-dimethyl-2-oxo-2,4,4a,5,6,8a,9,9a-octahydronaphtho[2,3-b]furan-7-yl)methyl] ethanethioate](/img/structure/B1199817.png)